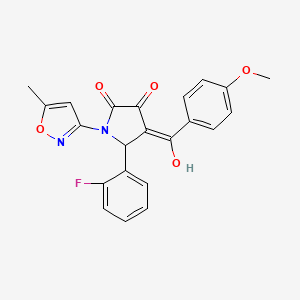

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring with diverse aryl and heteroaryl substituents. The structure features a 2-fluorophenyl group at position 5, a 4-methoxybenzoyl moiety at position 4, a 3-hydroxy group, and a 5-methylisoxazole ring at position 1. These substituents confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O5/c1-12-11-17(24-30-12)25-19(15-5-3-4-6-16(15)23)18(21(27)22(25)28)20(26)13-7-9-14(29-2)10-8-13/h3-11,19,26H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGUDDNYBYBHKN-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one (commonly referred to as Compound 3572-5822 ) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

- Molecular Formula : C26H22FNO4

- Molecular Weight : 431.46 g/mol

- IUPAC Name : 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

| Property | Value |

|---|---|

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 7 |

| LogP (Partition Coefficient) | 4.701 |

| Water Solubility (LogSw) | -4.38 |

| pKa | 9.51 |

Research indicates that the biological activity of Compound 3572-5822 may involve the inhibition of specific cellular pathways, which can lead to growth inhibition in cancer cells. The compound is believed to interact with various molecular targets, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

In studies examining the anticancer properties of similar compounds, it has been shown that derivatives containing fluorophenyl and methoxybenzoyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Case Studies

- In Vitro Studies : A series of analogs related to Compound 3572-5822 were synthesized and tested for their ability to inhibit cell proliferation in vitro. Results indicated that modifications to the chemical structure could enhance cytotoxicity against specific cancer types.

- Mechanistic Insights : Studies utilizing NMR spectroscopy have suggested that the mechanism of action for some related compounds involves intracellular release of active metabolites that inhibit DNA synthesis, further supporting the potential use of these compounds in cancer therapy .

- Pharmacological Profiles : The pharmacological profile of Compound 3572-5822 suggests a favorable balance between efficacy and toxicity, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

5-(3-Chlorophenyl)-3-Hydroxy-4-(4-Methoxybenzoyl)-1-(5-Methylisoxazol-3-yl)-1H-Pyrrol-2(5H)-one

- Structural Difference : Chlorine replaces fluorine at the phenyl ring (3-position vs. 2-position).

- Steric Effects: The 3-chloro substituent may hinder planarization of the phenyl ring, affecting intermolecular interactions .

- Synthetic Yield : Similar to the target compound, but halogen position may influence crystallization efficiency.

5-(3-Trifluoromethylphenyl)-3-Hydroxy-4-(4-Methylbenzoyl)-1-(2-Hydroxypropyl)-1H-Pyrrol-2(5H)-one

- Structural Difference : Trifluoromethyl (CF₃) group at phenyl position 3; 4-methylbenzoyl replaces 4-methoxybenzoyl.

- Metabolic Stability: CF₃ resists oxidative metabolism, prolonging half-life compared to the fluorine-substituted compound.

- Synthetic Challenge : Low yield (9%) due to steric hindrance from CF₃ and hydroxypropyl groups .

Aryl-Benzoyl Variants

5-(4-Ethylphenyl)-3-Hydroxy-1-(2-Methoxyethyl)-4-{4-[(3-Methylbenzyl)Oxy]Benzoyl}-1H-Pyrrol-2(5H)-one

- Structural Differences : Ethylphenyl at position 5; bulky 4-[(3-methylbenzyl)oxy]benzoyl at position 4; 2-methoxyethyl side chain.

- Impact :

Isoelectronic Thiazole Derivatives

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole

- Core Difference : Thiazole replaces pyrrolone; additional triazole and pyrazole rings.

- Biological Activity : Demonstrated antimicrobial activity, attributed to halogen-mediated interactions with bacterial enzymes .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

*Estimated using fragment-based methods.

Table 2: Crystallographic and Conformational Data

Research Findings and Implications

- Halogen Effects : Fluorine’s smaller size and lower electronegativity vs. chlorine may reduce steric clashes in binding pockets, favoring the target compound in drug design .

- Benzoyl Substitutions : 4-Methoxybenzoyl in the target compound balances electron-donating (methoxy) and withdrawing (carbonyl) effects, optimizing π-π stacking .

- Docking Studies : Computational models (e.g., GOLD ) predict that the 2-fluorophenyl group’s orientation enhances fit in hydrophobic cavities compared to bulkier substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.